molecular formula C25H19ClF3N3O B11405462 4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11405462
M. Wt: 469.9 g/mol
InChI Key: QDZXXDUHZJWUBK-UHFFFAOYSA-N
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Description

The compound 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE is a complex organic molecule that features a pyrrolidinone ring, a benzodiazole moiety, and both chlorophenyl and trifluoromethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of appropriate ortho-diamine derivatives with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the benzodiazole with a chlorophenylmethyl halide in the presence of a base.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

    Attachment of the Trifluoromethylphenyl Group: This is typically done through a nucleophilic substitution reaction where the trifluoromethylphenyl group is introduced using a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a drug candidate.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(dimethylamino)ethanone
  • 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one
  • 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one

Uniqueness

4-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-[3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDIN-2-ONE: is unique due to its combination of a benzodiazole moiety with both chlorophenyl and trifluoromethylphenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H19ClF3N3O

Molecular Weight

469.9 g/mol

IUPAC Name

4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C25H19ClF3N3O/c26-19-10-8-16(9-11-19)14-32-22-7-2-1-6-21(22)30-24(32)17-12-23(33)31(15-17)20-5-3-4-18(13-20)25(27,28)29/h1-11,13,17H,12,14-15H2

InChI Key

QDZXXDUHZJWUBK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

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